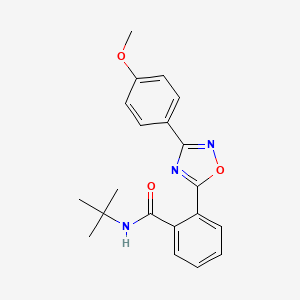
N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in numerous neurological and psychiatric disorders. TBOA has been widely used in scientific research to investigate the role of EAATs in these disorders and to develop potential therapies.
Wirkmechanismus
TBOA is a non-competitive inhibitor of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, meaning that it binds to a site on the transporter other than the glutamate binding site and inhibits its activity. By inhibiting this compound, TBOA increases extracellular glutamate levels and prolongs its effects on postsynaptic receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate reuptake, TBOA has been shown to increase the expression of the pro-inflammatory cytokine interleukin-1β and to decrease the expression of the antioxidant enzyme superoxide dismutase. TBOA has also been shown to increase the expression of the immediate early gene c-fos, which is involved in neuronal plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages for use in laboratory experiments. It is highly selective for N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and does not affect other neurotransmitter transporters or receptors. It is also highly potent, with a low nanomolar affinity for this compound. However, TBOA has several limitations. It is relatively unstable and must be stored at low temperatures. It is also highly toxic and can induce seizures and neuronal damage at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving TBOA. One area of interest is the development of more selective and less toxic EAAT inhibitors for potential therapeutic use in neurological and psychiatric disorders. Another area of interest is the investigation of the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new imaging techniques to visualize EAAT activity in vivo could provide valuable insights into the role of this compound in normal and pathological brain function.
Synthesemethoden
TBOA can be synthesized through a multi-step process involving the reaction of tert-butylamine with 4-methoxybenzyl chloride to form N-(tert-butyl)-4-methoxybenzylamine. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively used in scientific research to investigate the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in neurological and psychiatric disorders. Studies have shown that TBOA can induce seizures and epileptiform activity in animal models, suggesting that EAAT dysfunction may be involved in the pathogenesis of epilepsy. TBOA has also been used to investigate the role of this compound in depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)22-18(24)15-7-5-6-8-16(15)19-21-17(23-26-19)13-9-11-14(25-4)12-10-13/h5-12H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDNMSYFXLROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)

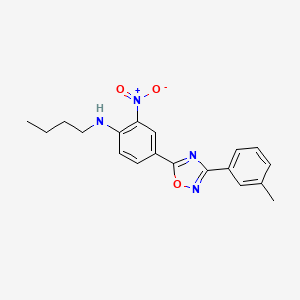
![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)



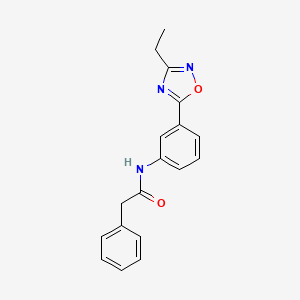
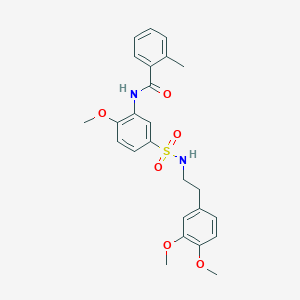
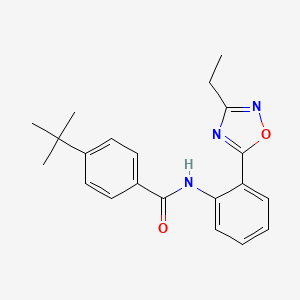

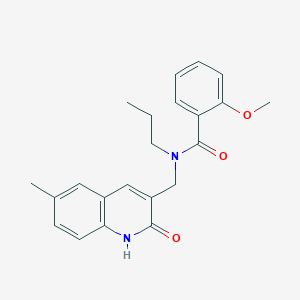
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)